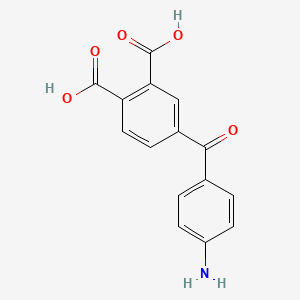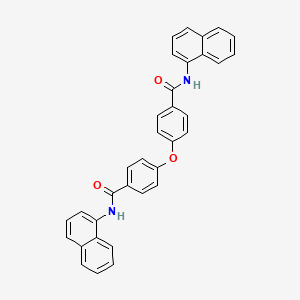![molecular formula C37H23N3O2 B3825566 2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)
2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile
説明
2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFB is a conjugated molecule that possesses a high degree of electron delocalization, making it an excellent candidate for various research applications.
科学的研究の応用
TFB has been studied extensively for its potential applications in organic electronics and optoelectronics. Due to its high degree of electron delocalization, TFB exhibits excellent charge transport properties, making it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, TFB has been shown to exhibit strong fluorescence properties, making it useful in the development of fluorescent sensors and imaging agents.
作用機序
The mechanism of action of TFB is not fully understood, but it is believed to involve the interaction of the compound with various proteins and enzymes in the body. TFB has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects:
TFB has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, TFB has also been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, TFB has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of TFB is its ease of synthesis and availability, making it an excellent candidate for research applications. Additionally, TFB exhibits excellent charge transport properties, making it useful in the development of OFETs and OPVs. However, one limitation of TFB is its relatively low solubility in common organic solvents, which can make it challenging to work with in certain applications.
将来の方向性
There are several potential future directions for research on TFB. One area of interest is the development of TFB-based fluorescent sensors and imaging agents for use in biological applications. Additionally, further research is needed to fully understand the mechanism of action of TFB and its potential applications in the treatment of cognitive disorders. Finally, there is a need for further research into the synthesis and properties of TFB derivatives, which could lead to the development of new and improved materials for use in organic electronics and optoelectronics.
特性
IUPAC Name |
2,6-bis[3-[(4-ethynylphenyl)methylideneamino]phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23N3O2/c1-3-27-14-18-29(19-15-27)25-39-31-8-5-10-33(22-31)41-36-12-7-13-37(35(36)24-38)42-34-11-6-9-32(23-34)40-26-30-20-16-28(4-2)17-21-30/h1-2,5-23,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDLMAREPWXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)OC3=C(C(=CC=C3)OC4=CC=CC(=C4)N=CC5=CC=C(C=C5)C#C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazole](/img/structure/B3825486.png)
![8-(3-fluoroisonicotinoyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3825495.png)
![[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B3825496.png)
![6-{methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3825500.png)
![1-ethyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3825509.png)

![2,2'-[(E)-1,2-ethenediyl]bis[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonic acid] - 1H-imidazole (1:2)](/img/structure/B3825525.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)



![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)
![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)